Disodium sulfosuccinate
Overview
Description
Disodium sulfosuccinate is a versatile anionic surfactant widely used in various industries due to its excellent emulsifying, wetting, and dispersing properties. It is a disodium salt of sulfosuccinic acid and is known for its mildness, making it suitable for use in personal care products, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium sulfosuccinate is typically synthesized through the esterification of maleic anhydride with alcohols, followed by sulfonation with sodium bisulfite. The reaction conditions involve heating the reactants to facilitate the esterification process and then introducing the sulfonating agent to complete the synthesis .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous process that ensures high yield and purity. The process involves the controlled addition of reactants, precise temperature control, and efficient mixing to achieve the desired product. The final product is then neutralized with sodium hydroxide to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Disodium sulfosuccinate undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Sulfonation: Introduction of sulfonate groups to enhance its surfactant properties.
Hydrolysis: Breakdown of ester bonds under acidic or basic conditions
Common Reagents and Conditions:
Esterification: Maleic anhydride and alcohols under heat.
Sulfonation: Sodium bisulfite or sodium sulfite.
Hydrolysis: Acidic or basic conditions
Major Products Formed:
Esterification: Sulfosuccinate esters.
Sulfonation: Sulfosuccinate salts.
Hydrolysis: Sulfosuccinic acid and alcohols
Scientific Research Applications
Disodium sulfosuccinate has a wide range of scientific research applications, including:
Mechanism of Action
Disodium sulfosuccinate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and dispersion of hydrophobic compounds. This is achieved by the molecule’s ability to align at the interface between water and hydrophobic substances, thereby stabilizing emulsions and dispersions .
Comparison with Similar Compounds
- Disodium laureth sulfosuccinate
- Disodium lauryl sulfosuccinate
- Disodium alkyl ethoxy glucoside sulfosuccinate .
Comparison: Disodium sulfosuccinate is unique due to its mildness and low irritation potential, making it suitable for use in personal care products. Compared to other sulfosuccinates, it offers a balance of excellent emulsifying and foaming properties while being gentle on the skin and eyes .
Properties
IUPAC Name |
disodium;hydron;2-sulfonatobutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O7S.2Na/c5-3(6)1-2(4(7)8)12(9,10)11;;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGZBMRVDHKMKB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C(C(C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14933-03-0 | |
Record name | Disodium sulfosuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2-sulfo-, sodium salt (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISODIUM SULFOSUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X0X2FJM3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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